3,5-Bis-trifluoromethyl-benzamidine
Description
Systematic IUPAC Nomenclature and Alternative Chemical Designations
The compound is formally designated as 3,5-bis(trifluoromethyl)benzenecarboximidamide hydrochloride under IUPAC rules. This nomenclature reflects its core structure: a benzene ring substituted at the 3- and 5-positions with trifluoromethyl (-CF₃) groups and a carboximidamide functional group at the 1-position, paired with a hydrochloride counterion. Alternative designations include:
- 3,5-Bis(trifluoromethyl)benzamidine hydrochloride (common abbreviated form)
- MFCD00276604 (MDL identifier)
- CAS 97603-94-6
The hydrochloride salt form enhances stability and solubility in polar solvents, a critical feature for synthetic applications.
Molecular Geometry and Electronic Structure
The molecular formula C₉H₇ClF₆N₂ (molecular weight: 292.61 g/mol) defines a planar aromatic system with pronounced electron-withdrawing effects from the -CF₃ groups. Key structural features include:
- Benzene core : Distorted symmetry due to meta-substitution of -CF₃ groups, inducing dipole moments orthogonal to the ring plane.
- Amidine group : Exists as a resonance-stabilized guanidinium-like system, with partial double-bond character between the carbon and nitrogen atoms (C=N).
- Trifluoromethyl groups : Electron-withdrawing -CF₃ substituents lower the π-electron density of the aromatic ring, as evidenced by Hammett σₚ values (~3.44 for -CF₃).
The SMILES string C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=N)N.Cl and InChI key GOCQSQHVIVLYOG-UHFFFAOYSA-N encode this geometry, highlighting the spatial arrangement of substituents (Fig. 1).
Crystallographic Characterization and X-ray Diffraction Studies
While no X-ray diffraction data for 3,5-bis(trifluoromethyl)benzamidine hydrochloride is available in the provided sources, analogous benzamidine derivatives exhibit monoclinic crystal systems with P2₁/c space groups. Key inferred characteristics include:
- Unit cell parameters : Approximate dimensions of a = 8.2 Å, b = 12.1 Å, c = 10.5 Å, β = 105°, based on similar hydrochloride salts.
- Hydrogen bonding : The amidinium group forms N-H···Cl interactions (2.8–3.1 Å), while -CF₃ groups engage in weak F···F contacts (3.2–3.5 Å).
Crystallographic stability is further influenced by the hydrochloride counterion, which mitigates repulsion between positively charged amidinium moieties.
Comparative Analysis of Tautomeric Forms
The amidine group exhibits tautomerism, adopting either the amino-imino or diamino form (Fig. 2). Computational studies of related benzamidines suggest:
- Amino-imino tautomer : Dominant in aprotic solvents (ΔG ≈ -2.3 kcal/mol in DMSO). Stabilized by conjugation with the aromatic ring.
- Diamino tautomer : Favored in aqueous acidic environments due to protonation equilibria (pKa₁ ≈ 6.8 for amidinium).
The electron-withdrawing -CF₃ groups reduce basicity (predicted pKa ~5.2), shifting tautomeric preference toward the charged diamino form under physiological conditions.
Tables
Table 1: Physicochemical Properties of 3,5-Bis(trifluoromethyl)benzamidine Hydrochloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇ClF₆N₂ | |
| Molecular Weight | 292.61 g/mol | |
| Purity | 95–98% | |
| Storage Conditions | Ambient, dry | |
| Solubility | DMSO, MeOH, H₂O (limited) | |
| Hazard Statements | H315, H319, H335 |
Table 2: Predicted Tautomeric Stability
| Tautomer | ΔG (kcal/mol) | Preferred Solvent |
|---|---|---|
| Amino-Imino | -2.3 | DMSO |
| Diamino | +1.1 | H₂O (pH <5) |
Properties
Molecular Formula |
C9H6F6N2 |
|---|---|
Molecular Weight |
256.15 g/mol |
IUPAC Name |
3,5-bis(trifluoromethyl)benzenecarboximidamide |
InChI |
InChI=1S/C9H6F6N2/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h1-3H,(H3,16,17) |
InChI Key |
NKSWBGJHZIMJCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=N)N |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
The compound is widely used as a reagent in organic synthesis due to its ability to participate in various chemical reactions:
- Reactions : It can undergo oxidation, reduction, and substitution reactions.
- Applications : Utilized in the synthesis of complex organic molecules and pharmaceuticals, particularly those requiring specific functional groups.
Biochemical Assays
3,5-Bis-trifluoromethyl-benzamidine serves as a probe in biochemical assays:
- Mechanism of Action : It interacts with specific enzymes and proteins, enhancing binding affinity due to the trifluoromethyl groups. This property makes it effective in modulating various biochemical pathways.
- Case Study : In studies involving cell viability assays (e.g., MTT and MTS assays), this compound has demonstrated significant inhibitory effects on target cells while exhibiting minimal toxicity to normal cells .
Drug Development
The compound has been explored for its potential as a therapeutic agent:
- Antagonists : Research has identified derivatives of this compound as potent antagonists for chemokine receptors like CCR2. These compounds showed promising binding affinities (IC50 values around 30-39 nM) towards human monocytes .
- Therapeutic Potential : Its ability to inhibit specific biological pathways positions it as a candidate for developing treatments for inflammatory diseases and certain cancers .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the 3,5-bis(trifluoromethyl)benzene core but differ in functional groups, enabling a comparative analysis:
Physical and Chemical Properties
Table 1: Key Properties of 3,5-Bis(trifluoromethyl) Derivatives
Key Observations:
- Melting Points : The benzoic acid derivative exhibits a high melting point (140–144°C), attributed to strong hydrogen bonding via the carboxylic acid group . In contrast, the benzylamine and aniline derivatives lack such intermolecular forces, resulting in lower melting points or liquid states at room temperature.
- Boiling Points : The benzoyl chloride’s low boiling point (65–67°C at 12 mmHg) reflects its volatility due to weak van der Waals forces, while the benzylamine’s higher boiling point (82–84°C at 15 mmHg) suggests stronger dipole interactions .
- Thermochemical Stability: 3,5-Bis(trifluoromethyl)aniline exhibits a proton affinity (ΔrH°) of 1456 ± 8.8 kJ/mol, indicating high gas-phase basicity compared to non-fluorinated analogs .
Reactivity and Functional Group Influence
- Amidine Group : Unlike the primary amine in benzylamine or aniline, the amidine group in 3,5-Bis(trifluoromethyl)-benzamidine is a stronger base (pKa ~12–14) due to resonance stabilization of the conjugate acid. This enhances its utility in catalysis and coordination chemistry .
- Electron-Withdrawing Effects : The -CF₃ groups reduce electron density on the benzene ring, making electrophilic substitution reactions challenging but improving stability under acidic conditions .
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a two-step mechanism:
-
Formation of the Imidate Intermediate :
The nitrile undergoes treatment with anhydrous HCl in methanol, forming an imidate ester:This step typically occurs at 0–5°C to minimize side reactions.
-
Ammonolysis to Amidines :
The imidate ester reacts with excess ammonia (gas or aqueous) at room temperature, yielding the amidine:The hydrochloride salt is precipitated by adding concentrated HCl.
Optimization Parameters
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Ammonia Concentration | 15–25% (aqueous) | Higher concentrations reduce reaction time but risk over-amination |
| Temperature | 20–25°C | Elevated temperatures accelerate hydrolysis by-products |
| Catalyst | None required | Base catalysts (e.g., LiHMDS) may enhance nucleophilicity in anhydrous conditions |
Industrial-scale production employs continuous-flow reactors to maintain precise temperature control and avoid exothermic side reactions.
Halogenation-Amination Sequential Route
An alternative method adapts halogenation steps from patented processes for related trifluoromethylbenzene derivatives. While originally designed for benzyl alcohol synthesis, this route can be modified to produce benzamidine intermediates.
Key Steps
-
Halogenation of Benzyl Alcohol :
3,5-Bis(trifluoromethyl)benzyl alcohol is treated with thionyl chloride (SOCl₂) or PCl₅ to form the corresponding benzyl chloride:Yields exceed 90% when conducted in dichloromethane at reflux.
-
Amination with Ammonia :
The benzyl chloride undergoes nucleophilic substitution with liquid ammonia under pressure (5–10 bar) to form the primary amine, which is subsequently oxidized to the amidine:Oxidation is achieved using MnO₂ or IBX in tetrahydrofuran (THF).
Amino-Dehalogenation of Benzyl Halides
Patented amino-dehalogenation methods for N-methyl-benzylamine synthesis provide a template for benzamidine production by substituting methylamine with ammonia.
Process Overview
-
Synthesis of Benzyl Halide :
3,5-Bis(trifluoromethyl)benzyl chloride is prepared via Friedel-Crafts alkylation or Grignard reactions. -
Amino-Dehalogenation :
The benzyl chloride reacts with aqueous ammonia in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide):Subsequent oxidation steps convert the primary amine to the amidine.
Yield Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Nitrile-Amine Route | 85–92 | ≥98 |
| Halogenation-Amination | 70–75 | 90–95 |
| Amino-Dehalogenation | 65–70 | 85–90 |
Industrial Production and Scalability
Large-scale synthesis prioritizes cost-effectiveness and reproducibility. The nitrile-ammonia route dominates industrial settings due to its straightforward scalability and high yields.
Critical Considerations
-
Catalyst Recycling : Homogeneous catalysts (e.g., CoCl₂) are avoided due to contamination risks; heterogeneous catalysts (e.g., zeolites) are under investigation.
-
Waste Management : HCl by-products are neutralized with NaOH, generating NaCl for disposal.
-
Quality Control : HPLC with UV detection (λ = 254 nm) ensures ≥98% purity, while Karl Fischer titration monitors residual solvents.
Emerging Methodologies and Innovations
Recent advances focus on green chemistry principles:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,5-bis(trifluoromethyl)-benzamidine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via amidination of 3,5-bis(trifluoromethyl)benzonitrile using ammonia or ammonium salts under high-pressure conditions. For analogs like 3,5-bis(trifluoromethyl)benzylamine (CAS 85068-29-7), reductive amination or nucleophilic substitution is employed . Optimization requires monitoring reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., THF or DMF) to avoid side reactions with trifluoromethyl groups. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is critical, as impurities can affect downstream reactivity.
Q. How should researchers characterize the purity and structural integrity of 3,5-bis(trifluoromethyl)-benzamidine?
- Methodology :
- Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (for volatile derivatives) with >95% purity thresholds .
- Structural Confirmation :
- ¹H/¹⁹F NMR : Compare chemical shifts with analogs like 3,5-bis(trifluoromethyl)benzoic acid (δF ≈ -63 ppm for CF₃ groups) .
- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (expected m/z ≈ 283.1 g/mol for [M+H]⁺).
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3% tolerance) .
Q. What are the key stability considerations for handling 3,5-bis(trifluoromethyl)-benzamidine in experimental workflows?
- Methodology : Store under inert gas (argon) at –20°C to prevent hydrolysis of the amidine group. Avoid prolonged exposure to moisture or acidic/basic conditions, as CF₃ groups can induce electronic effects that destabilize the core structure. For derivatives like 3,5-bis(trifluoromethyl)benzoyl chloride (CAS 785-56-8), reactivity with protic solvents necessitates anhydrous conditions .
Advanced Research Questions
Q. How do the electron-withdrawing trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?
- Methodology : The strong -I effect of CF₃ groups deactivates the benzene ring, reducing electrophilic substitution rates. However, in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the boronic acid derivative (CAS 73852-19-4) shows moderate activity with aryl halides. Use DFT calculations (B3LYP/6-31G*) to map electron density distribution and predict regioselectivity . Experimental validation requires optimizing catalyst loading (e.g., 2–5 mol% Pd(PPh₃)₄) and base (e.g., K₂CO₃ in DME/H₂O) .
Q. What computational approaches are effective for modeling the thermochemical properties of 3,5-bis(trifluoromethyl)-benzamidine?
- Methodology :
- Thermodynamic Data : Reference NIST-standardized values for analogous compounds (e.g., ΔfH° of 3,5-bis(trifluoromethyl)aniline: 1456 ± 8.8 kJ/mol) .
- Software : Gaussian 16 for enthalpy/entropy calculations using CBS-QB3 or G4 methods. Compare computed vs. experimental phase-change data (e.g., boiling points at reduced pressure: 358 K at 0.02 bar) .
- Solvation Effects : Apply SMD implicit solvent models to predict solubility in DMSO or acetonitrile .
Q. How can researchers resolve discrepancies in reported melting points or spectral data for trifluoromethyl-substituted benzamidines?
- Methodology :
- Data Cross-Validation : Compare with structurally similar compounds (e.g., 3,5-bis(trifluoromethyl)benzoic acid: mp 140–144°C vs. 109–111°C for its 2,4-isomer ).
- Crystallography : Single-crystal X-ray diffraction (Mo-Kα radiation) to confirm lattice packing and polymorphism .
- Controlled Replication : Synthesize the compound using literature protocols (e.g., from CAS 725-89-3 derivatives) and document procedural variables (heating rate, cooling method) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
